5-bromo-2-(chloromethyl)Pyrimidine

描述

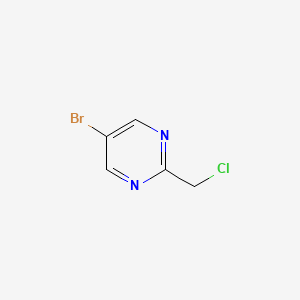

5-Bromo-2-(chloromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyrimidine, where the bromine atom is substituted at the 5th position and a chloromethyl group at the 2nd position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(chloromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2-(chloromethyl)pyrimidine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve a one-step synthesis method where the organic amine is catalyzed to react at a relatively low temperature. This method is advantageous due to its safety, high efficiency, and energy conservation .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chloromethyl group is replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or amino derivatives of pyrimidine.

Coupling Products:

科学研究应用

5-Bromo-2-(chloromethyl)pyrimidine is utilized in various fields of scientific research:

Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of agrochemicals and dyes

作用机制

The mechanism of action of 5-bromo-2-(chloromethyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. In receptor modulation, it may act as an agonist or antagonist, altering the receptor’s activity and downstream signaling pathways .

相似化合物的比较

- 5-Bromo-2-(isopropylamino)pyrimidine

- 5-Bromo-2-(2-thienyl)pyridine

- 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Comparison: Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

生物活性

5-Bromo-2-(chloromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by various research findings and data.

Synthesis of this compound

The synthesis of this compound typically involves a one-step process that utilizes 2-hydroxypyrimidine and hydrobromic acid as starting materials. The reaction is catalyzed by hydrogen peroxide, followed by purification steps to yield the desired compound efficiently. This method significantly improves production efficiency and reduces environmental impact compared to traditional synthesis methods .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. Research indicates that compounds in this class exhibit activity against various microbial strains, including bacteria and fungi. For instance, pyrimidines have shown effectiveness against E. coli, S. aureus, and Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates promising antimicrobial potential.

Antitumor and Cytotoxic Effects

The antitumor activity of this compound has been explored in several studies. Compounds derived from this pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) . For example, derivatives containing electron-rich groups were shown to outperform standard agents in inhibiting tumor growth, with IC50 values indicating significant potency .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| Compound 16 | MCF-7 | 0.09 | Potent anticancer activity |

| Compound 24 | A549 | 0.03 | High cytotoxicity |

| Compound 25 | HCT-116 | <100 | Promising for anticancer research |

Antiviral Properties

Pyrimidines are also recognized for their antiviral activities. Certain derivatives have been effective against viruses such as HIV and herpes simplex virus (HSV). The mechanism often involves interference with viral replication processes, making these compounds valuable in antiviral drug development .

Case Studies and Research Findings

- Antitumor Activity Study : A study evaluated the cytotoxic effects of several pyrimidine derivatives on different cancer cell lines. The results indicated that specific modifications at the C(5) position enhanced the antitumor activity significantly compared to unmodified analogs .

- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of this compound against a panel of microbial strains. The findings revealed notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

- Antiviral Efficacy : In vitro studies demonstrated that certain pyrimidine derivatives could inhibit viral replication effectively, showcasing their potential as therapeutic agents against viral infections .

属性

IUPAC Name |

5-bromo-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-4-2-8-5(1-7)9-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWREPDNZURRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608672 | |

| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-00-8, 944900-08-7 | |

| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。